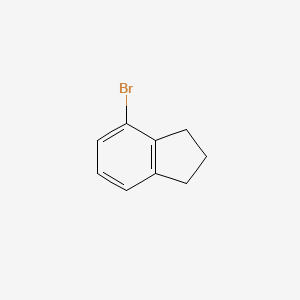

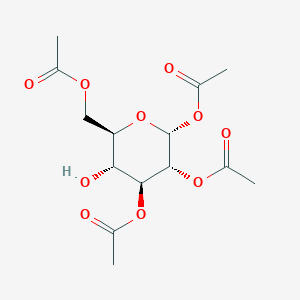

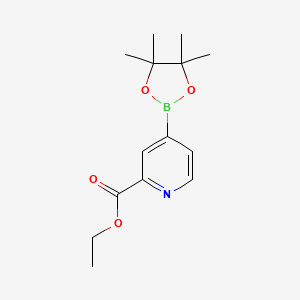

![molecular formula C5H8N4S2 B1339643 Guanidina, [4-(mercaptometil)-2-tiazolil]- CAS No. 95853-51-3](/img/structure/B1339643.png)

Guanidina, [4-(mercaptometil)-2-tiazolil]-

Descripción general

Descripción

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is a useful research compound. Its molecular formula is C5H8N4S2 and its molecular weight is 188.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Función en la química de productos naturales

La guanidina y sus derivados desempeñan un papel significativo en la química y la biología de los productos naturales . Se encuentran en metabolitos secundarios que contienen un grupo guanidina, incluidos péptidos no ribosómicos, alcaloides, terpenos con guanidina, policétidos y derivados del ácido shikímico de fuentes naturales .

Aplicaciones antibacterianas

Los derivados de la guanidina se han utilizado como fármacos sintéticos y agentes biocidas . Por ejemplo, la sulfathiazola, un miembro comercial de los fármacos sulfámicos antibacterianos, se ha modificado para superar la resistencia a las sulfonamidas e identificar nuevos candidatos a fármacos .

Catalizadores

La guanidina y sus derivados se han utilizado como catalizadores . Sus propiedades únicas y su síntesis sencilla los hacen adecuados para este papel .

Pegamentos moleculares

Los derivados de la guanidina se han utilizado como pegamentos moleculares . Esta aplicación aprovecha las propiedades únicas de la guanidina y sus derivados .

Organocatalizadores en reacciones de transformación orgánica estereoselectivas

Los organocatalizadores quirales que contienen guanidina han atraído una atención considerable debido a su facilidad de síntesis y sus altas actividades catalíticas enantioselectivas . Se han utilizado en reacciones de transformación orgánica asimétricas .

Síntesis de moléculas enantioméricamente puras

La guanidina y sus derivados se han utilizado en la síntesis de moléculas enantioméricamente puras, que son importantes en la ciencia farmacéutica . Esto ha llevado al desarrollo de reacciones estereoespecíficas, uno de los campos más desafiantes en la química orgánica .

Mecanismo De Acción

Target of Action

For instance, guanidine is known to inhibit the mitochondrial aldehyde dehydrogenase . It also interacts with other targets such as ribonuclease pancreatic, DNA, disks large homolog 4, lysozyme, guanidinoacetate N-methyltransferase, and arginase .

Mode of Action

Guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

For instance, guanidine natural products isolated from microorganisms, marine invertebrates, and terrestrial plants, amphibians, and spiders, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derived, are the subject of research .

Result of Action

Guanidine compounds are known to have various biological activities, including antimicrobial, antifungal, and antitumor or cytotoxic effects .

Action Environment

Safety and Hazards

Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the central nervous system (CNS) .

Direcciones Futuras

Guanidine-containing polyhydroxyl macrolides, which include non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives from natural sources, have been the subject of recent research . These compounds have shown a diverse range of bioactivities, especially broad-spectrum antibacterial and antifungal activities . This suggests that guanidine and its derivatives have great potential for future research and development in various fields .

Análisis Bioquímico

Biochemical Properties

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with guanidine carboxylase enzymes, which are involved in the degradation of guanidine . These interactions are typically characterized by the binding of the guanidine group to the active site of the enzyme, facilitating the catalytic process. Additionally, the mercaptomethyl group can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function.

Cellular Effects

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of multidrug efflux pumps in bacterial cells, which are crucial for antibiotic resistance . By interacting with these pumps, the compound can alter the efflux of toxic substances, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound’s interaction with guanidine carboxylase enzymes involves binding to the enzyme’s active site, inhibiting its function and preventing guanidine degradation . Additionally, the compound can influence gene expression by interacting with riboswitches, which are RNA elements that regulate gene expression in response to specific ligands .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting survival. At high doses, it can become toxic, leading to adverse effects on cellular and organ function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is involved in several metabolic pathways. It interacts with enzymes such as guanidine carboxylase, which catalyzes the degradation of guanidine . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Additionally, the mercaptomethyl group can participate in redox reactions, influencing cellular redox balance and metabolism.

Transport and Distribution

Within cells and tissues, Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with multidrug efflux pumps can influence its distribution within bacterial cells, impacting antibiotic resistance.

Subcellular Localization

The subcellular localization of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the mercaptomethyl group can facilitate the compound’s localization to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and quality control. This localization can influence the compound’s effects on cellular processes and overall cell function.

Propiedades

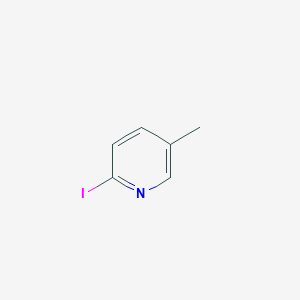

IUPAC Name |

2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNNULCXEIGUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539171 | |

| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95853-51-3 | |

| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of determining protonation sites in a molecule like famotidine?

A: Protonation state – the presence or absence of an added hydrogen ion (H+) – significantly influences a molecule's charge, shape, and interactions with its surroundings. In the case of famotidine, a histamine H2-receptor antagonist used to treat peptic ulcer disease, understanding its protonation behavior is crucial. The study utilizes solution-state NMR spectroscopy to accurately assign proton and carbon signals in famotidine, allowing for the identification of protonation sites under different pH conditions []. This information is essential for understanding the drug's interaction with its target, the H2 receptor, and its behavior in various physiological environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

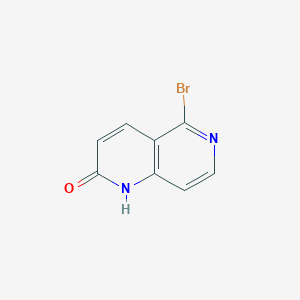

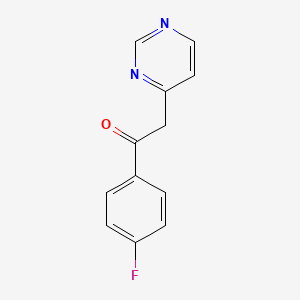

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)